molecular formula C6H9IN2 B1421001 1-ethyl-4-iodo-5-methyl-1H-pyrazole CAS No. 1217862-56-0

1-ethyl-4-iodo-5-methyl-1H-pyrazole

Cat. No. B1421001
M. Wt: 236.05 g/mol
InChI Key: RCIFRPWRVZPFLI-UHFFFAOYSA-N
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Description

“1-ethyl-4-iodo-5-methyl-1H-pyrazole” is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Another method involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .


Chemical Reactions Analysis

“1-ethyl-4-iodo-5-methyl-1H-pyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Other pyrazole derivatives undergo various reactions such as the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .

Scientific Research Applications

Synthesis and Characterization

1-ethyl-4-iodo-5-methyl-1H-pyrazole and its derivatives are actively studied in the field of chemistry for their synthesis and structural properties. For instance, studies have focused on the synthesis, characterization, and crystal structure analysis of these compounds. The synthesis involves multi-component condensation reactions, and the structures are typically confirmed through various analytical methods like NMR, IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies provide a deeper understanding of the molecular geometry, electronic structure, and stabilization interactions within the compounds (Viveka et al., 2016; Naveen et al., 2021).

Coordination Polymers and Structural Diversity

These pyrazole derivatives are also significant in the construction of coordination polymers, showcasing diverse structural arrangements when combined with metal ions like Zn(II) and Cd(II). The coordination polymers exhibit varying dimensionalities and conformations, contributing to the field of crystal engineering and materials science. Some structures display chirality and are studied for their thermal and luminescence properties, highlighting their potential in optical applications (Cheng et al., 2017).

Bioactivity and Pharmaceutical Applications

1-ethyl-4-iodo-5-methyl-1H-pyrazole derivatives have been investigated for their bioactivity, particularly in the context of anticancer properties. The synthesis and characterization of novel compounds, followed by the evaluation of their biological activities, have demonstrated the potential of these derivatives in pharmacological applications. Some derivatives show significant antiproliferative activities, suggesting their role as promising candidates in the development of new anticancer agents (Jose, 2017).

Safety And Hazards

“1-ethyl-4-iodo-5-methyl-1H-pyrazole” may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

properties

IUPAC Name

1-ethyl-4-iodo-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIFRPWRVZPFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295318
Record name 1-Ethyl-4-iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-iodo-5-methyl-1H-pyrazole

CAS RN

1217862-56-0
Record name 1-Ethyl-4-iodo-5-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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